(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(3-Chlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-Chlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s nitro group may also contribute to its biological activity by generating reactive oxygen species that induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoline backbone and exhibit diverse biological activities, including antibacterial and anticancer properties.
Indole Derivatives: Known for their antiviral and anti-inflammatory activities, indole derivatives also possess a bicyclic structure similar to quinoline.
Phenoxy Acetamide Derivatives: These compounds are studied for their potential therapeutic applications and share structural similarities with quinoline derivatives.
Uniqueness
4-(3-Chlorophenyl)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for generating reactive intermediates, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-16(22(23)24)17-14-6-3-7-15(14)19(21-18(11)17)12-4-2-5-13(20)10-12/h2-6,8-10,14-15,19,21H,7H2,1H3/t14-,15+,19+/m1/s1 |
InChI Key |
RPWYODFGQXXUKX-VCBZYWHSSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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